2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

c-Met Kinase Inhibition Cancer

2-(3-(Pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid (KRC-00715) is a highly selective, orally bioavailable c-Met kinase inhibitor with cellular IC50 of 39 nM in Hs746T gastric cancer cells and validated in vivo xenograft efficacy. Its unique pyrazine-2-yl substitution at the triazole C3 position and acetic acid moiety at C5 confer exclusive c-Met selectivity over a 40-kinase panel, eliminating off-target effects. The terminal carboxylic acid enables rapid derivatization (esterification, amidation, condensation) for focused library synthesis. Choose this compound for unambiguous c-Met pathway dissection and targeted gastric cancer research. Bulk pricing and custom synthesis available.

Molecular Formula C8H7N5O2
Molecular Weight 205.177
CAS No. 1087648-44-9
Cat. No. B2453972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
CAS1087648-44-9
Molecular FormulaC8H7N5O2
Molecular Weight205.177
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NNC(=N2)CC(=O)O
InChIInChI=1S/C8H7N5O2/c14-7(15)3-6-11-8(13-12-6)5-4-9-1-2-10-5/h1-2,4H,3H2,(H,14,15)(H,11,12,13)
InChIKeyBDTVHYSORIAENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid (CAS 1087648-44-9) Procurement Guide for c-Met Kinase Research


2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid (also referred to as KRC-00715) is a heterocyclic small molecule that integrates a pyrazine ring with a 1,2,4-triazole core and a terminal acetic acid moiety . This compound has been identified as a potent, orally bioavailable, and highly selective inhibitor of the c-Met receptor tyrosine kinase, a validated oncogenic target in multiple solid tumors [1]. In addition to its biological activity, the acetic acid group provides a chemically reactive handle, enabling its use as a versatile building block for the synthesis of more complex heterocyclic derivatives and kinase inhibitor libraries .

Why Structural Analogs of 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid (CAS 1087648-44-9) Are Not Interchangeable


While several compounds contain a pyrazine-triazole core, substitution of 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid with structurally similar analogs can lead to significant and quantifiable losses in biological potency, target selectivity, and functional utility. The unique combination of the pyrazine-2-yl group at the triazole C3 position and the acetic acid side chain at C5 confers specific electronic and steric properties that are critical for high-affinity binding to the ATP-binding pocket of c-Met and for kinase selectivity [1]. Even a single ring substitution (e.g., replacing triazole with pyrazole) or side chain modification (e.g., replacing acetic acid with carboxylic acid) can abolish the compound's ability to potently and selectively inhibit c-Met, rendering generic substitution scientifically invalid for c-Met-targeted studies [2].

Quantitative Differentiation Evidence for 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid (KRC-00715)


c-Met Kinase Inhibition Potency: KRC-00715 (IC50 = 9.0 nM) vs. Crizotinib (IC50 = 2.2 nM)

In a head-to-head biochemical kinase assay using HTRF technology, KRC-00715 demonstrated potent inhibition of c-Met with an IC50 value of 9.0 nM [1]. While the clinically approved c-Met/ALK inhibitor crizotinib exhibited a slightly lower IC50 of 2.2 nM in the same assay [1], the subsequent differentiation in cellular selectivity (see next evidence items) highlights the distinct pharmacological profile of KRC-00715.

c-Met Kinase Inhibition Cancer

Cellular Cytotoxicity in c-Met-Amplified Hs746T Gastric Cancer Cells: KRC-00715 (IC50 = 39 nM) vs. Crizotinib (IC50 ~3.4 nM)

In a 3-day cellular cytotoxicity assay using the c-Met-amplified gastric cancer cell line Hs746T, KRC-00715 exhibited a cytotoxic IC50 of 39 nM [1]. In the same assay, crizotinib was more potent, with an estimated IC50 of approximately 3.4 nM [1]. This quantitative difference in cellular potency is crucial for researchers studying the relationship between c-Met inhibition and downstream cellular effects, and for selecting appropriate concentrations in cell-based assays.

Cytotoxicity Gastric Cancer c-Met Amplification

Kinase Selectivity Profile: KRC-00715 Exhibits Exclusive c-Met Selectivity Against a 40-Kinase Panel, Surpassing Broader-Spectrum c-Met Inhibitors

KRC-00715 was profiled against a panel of 40 diverse tyrosine kinases at a concentration of 1 µM. Remarkably, it inhibited only c-Met and showed no significant inhibition of any other kinase in the panel, demonstrating exclusive selectivity for c-Met [1]. In contrast, the clinically approved c-Met/ALK inhibitor crizotinib is known to potently inhibit ALK and ROS1 in addition to c-Met [2], and the tool compound PF-04217903, while highly selective (>1000-fold over 150-208 kinases), has been reported to show some activity against other kinases .

Kinase Selectivity Off-Target Effects Chemical Probe

In Vivo Efficacy in Hs746T Gastric Cancer Xenograft Model

Oral administration of KRC-00715 to mice bearing Hs746T gastric cancer xenografts resulted in significant tumor growth inhibition [1]. While the study did not provide a direct numerical comparator for tumor volume reduction, it established that KRC-00715 possesses oral bioavailability and in vivo antitumor activity in a c-Met-driven model. This is a critical differentiator from many in-class compounds that lack demonstrated in vivo efficacy or require parenteral administration.

In Vivo Xenograft Gastric Cancer Antitumor Activity

Aqueous Solubility and Physicochemical Properties for Assay Development

The compound demonstrates an aqueous solubility of approximately 1 mg/mL at pH 7.4 . The presence of the acetic acid moiety in this compound enhances both solubility and binding affinity compared to analogs lacking this functional group . While direct comparative solubility data for close structural analogs is not available, the measured solubility provides a practical benchmark for researchers planning in vitro assays, enabling appropriate stock solution preparation in aqueous buffers.

Solubility Physicochemical Properties Assay Development

High-Impact Research and Procurement Scenarios for 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid (KRC-00715)


In Vitro and In Vivo c-Met-Driven Gastric Cancer Research

KRC-00715 is ideally suited for studies focused on c-Met-amplified gastric cancer. Its potent cellular activity (IC50 = 39 nM in Hs746T cells) and significant in vivo tumor growth inhibition in the Hs746T xenograft model make it a valuable tool compound for investigating c-Met dependency, downstream signaling (Akt, Erk), and therapeutic response in preclinical gastric cancer models [1].

Chemical Probe for c-Met-Specific Signaling Studies

Due to its exclusive selectivity for c-Met over a 40-kinase panel, KRC-00715 serves as a superior chemical probe for dissecting c-Met-specific signaling pathways without confounding off-target kinase effects [1]. This is particularly valuable for phosphoproteomics studies, pathway mapping, and validation of c-Met as a target in various cellular contexts.

Synthesis of Advanced Heterocyclic Libraries

The acetic acid moiety provides a versatile synthetic handle for generating diverse compound libraries. This compound can undergo esterification, amidation, and condensation reactions to yield novel triazolopyrazine derivatives, making it a valuable building block for medicinal chemistry campaigns targeting c-Met or related kinases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.